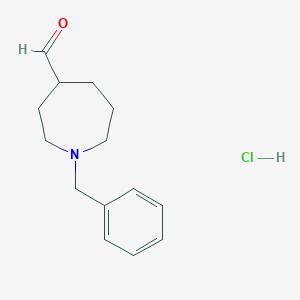![molecular formula C8H14Cl2N2O2S B1377846 2-{[(2-エチル-1,3-チアゾール-5-イル)メチル]アミノ}酢酸二塩酸塩 CAS No. 1375472-88-0](/img/structure/B1377846.png)
2-{[(2-エチル-1,3-チアゾール-5-イル)メチル]アミノ}酢酸二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the production of dyes, biocides, and other industrial chemicals.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, such as inflammation, pain sensation, microbial infection, and cancer progression .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in the target’s function . For instance, some thiazole derivatives can inhibit enzyme activity, while others can enhance or modulate the activity of certain receptors .
Biochemical Pathways
For example, they can affect the synthesis of neurotransmitters, the metabolism of carbohydrates, and the regulation of inflammation . The downstream effects of these pathway alterations can include changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interactions with its targets and its influence on various biochemical pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity . For instance, the solubility of thiazole derivatives can be influenced by the polarity of the environment, which can in turn affect the compound’s bioavailability and its ability to reach its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole-5-carbaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its dihydrochloride salt form .
化学反応の分析
Types of Reactions
2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine intermediate can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imine intermediate results in the formation of the corresponding amine .
類似化合物との比較
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: This compound has similar structural features but contains a mercapto group instead of an amino group.
2-Amino-4-methylthiazole: Another thiazole derivative with an amino group at the C-2 position.
Uniqueness
2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride is unique due to the presence of both an ethyl group and an aminoacetic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
IUPAC Name |
2-[(2-ethyl-1,3-thiazol-5-yl)methylamino]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-7-10-4-6(13-7)3-9-5-8(11)12;;/h4,9H,2-3,5H2,1H3,(H,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUADZUSJGXFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CNCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-imine;hydrobromide](/img/structure/B1377769.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)





methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)

![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
